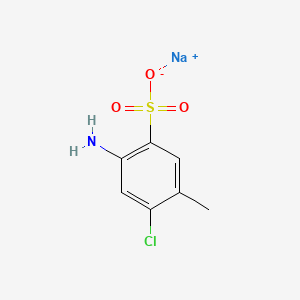
Sodium 2-amino-4-chloro-5-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-amino-4-chloro-5-methylbenzenesulfonate: is an organic compound with the molecular formula C7H7ClNNaO3S . It is a sodium salt derivative of 2-amino-4-chloro-5-methylbenzenesulfonic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-amino-4-chloro-5-methylbenzenesulfonate typically involves the sulfonation of 2-amino-4-chloro-5-methylbenzene. The process includes the following steps:
Sulfonation: 2-amino-4-chloro-5-methylbenzene is treated with sulfuric acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through crystallization and filtration processes .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-amino-4-chloro-5-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and alkylating agents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted derivatives depending on the reagent used.
Oxidation and Reduction: Oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 2-amino-4-chloro-5-methylbenzenesulfonate is used as a building block in organic synthesis, particularly in the synthesis of dyes and pigments .
Biology and Medicine: In biological research, this compound is used as a reagent in the study of enzyme mechanisms and protein interactions. It is also explored for its potential therapeutic applications .
Industry: Industrially, this compound is used in the manufacture of specialty chemicals, including surfactants and detergents .
Wirkmechanismus
The mechanism of action of sodium 2-amino-4-chloro-5-methylbenzenesulfonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The sulfonate group enhances the compound’s solubility and reactivity, making it effective in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-amino-4-chlorobenzenesulfonate
- Sodium 2-amino-5-chloro-4-methylbenzenesulfonate
- Sodium 2-amino-4-methylbenzenesulfonate
Comparison: Sodium 2-amino-4-chloro-5-methylbenzenesulfonate is unique due to the presence of both the chloro and methyl groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
6627-59-4 |
|---|---|
Molekularformel |
C7H8ClNNaO3S |
Molekulargewicht |
244.65 g/mol |
IUPAC-Name |
sodium;2-amino-4-chloro-5-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8ClNO3S.Na/c1-4-2-7(13(10,11)12)6(9)3-5(4)8;/h2-3H,9H2,1H3,(H,10,11,12); |
InChI-Schlüssel |
OSSZFTJQTIEJDM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)N)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)N)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
6627-59-4 |
Piktogramme |
Irritant |
Synonyme |
P462 pigment 462 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















